molecular formula C12H12O2 B13806937 2-Hydroxy-3-phenyl-cyclohex-2-enone CAS No. 70871-45-3

2-Hydroxy-3-phenyl-cyclohex-2-enone

Cat. No.: B13806937
CAS No.: 70871-45-3
M. Wt: 188.22 g/mol
InChI Key: CKNQLXNNAGGKSP-UHFFFAOYSA-N
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Description

2-Hydroxy-3-phenyl-cyclohex-2-enone is an organic compound with the molecular formula C12H12O2 It is a derivative of cyclohexenone, featuring a hydroxyl group and a phenyl group attached to the cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-3-phenyl-cyclohex-2-enone can be synthesized through several methods. One common approach involves the reaction between phenylpyruvic acid and 4-phenyl-3-buten-2-one. This reaction can be carried out in alkaline tert-butanol or toluene solutions under microwave-assisted conditions, yielding the product with high diastereospecificity . Another method involves the use of phenylpyruvic acid and cinnamaldehyde under similar conditions .

Industrial Production Methods

Industrial production of this compound typically involves catalytic oxidation of cyclohexene derivatives. This process can be optimized using various catalysts and reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-phenyl-cyclohex-2-enone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclohexenones, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Hydroxy-3-phenyl-cyclohex-2-enone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-phenyl-cyclohex-2-enone involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-phenyl-cyclohex-2-enone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

70871-45-3

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2-hydroxy-3-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C12H12O2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2

InChI Key

CKNQLXNNAGGKSP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C(=O)C1)O)C2=CC=CC=C2

Origin of Product

United States

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